2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-
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Overview
Description
2-Azabicyclo[310]hex-2-ene, 1-methyl-3-phenyl- is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl- can be achieved through several methods. One common approach involves the photochemical decomposition of substituted pyrazolines. This method is advantageous due to its simple operation and mild conditions, yielding the desired products in moderate to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of metal-catalyzed cyclopropanation and [3+2] cycloaddition processes, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Substitution reactions, particularly involving the nitrogen atom, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a range of functionalized derivatives .
Scientific Research Applications
2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a receptor antagonist or enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl- involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors or inhibit specific enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Methyl 2-azabicyclo[3.1.0]hex-3-ene-2-carboxylate: A related compound with similar structural features.
Uniqueness: 2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl- is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
59175-19-8 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-methyl-3-phenyl-2-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C12H13N/c1-12-8-10(12)7-11(13-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
UUOQDGQMMHODGU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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